

Unveiling the Pharmacological Profile of 14-o-Acetylsachaconitine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 14-o-Acetylsachaconitine

Cat. No.: B13822210

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for **14-o-Acetylsachaconitine** is not readily available in published literature. This technical guide provides an inferred pharmacological profile based on the well-documented activities of the parent compound, sachaconitine, and related C19-diterpenoid alkaloids, particularly aconitine. The presence of the 14-o-acetyl group is expected to modulate the potency and kinetics of these effects. All data presented should be considered within this context of scientific inference.

Introduction

14-o-Acetylsachaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their potent and diverse biological activities. These compounds, primarily isolated from plants of the *Aconitum* and *Delphinium* genera, have a long history of use in traditional medicine, alongside a notorious reputation for their toxicity. The pharmacological profile of these alkaloids is complex, often presenting a narrow therapeutic window. The addition of an acetyl group at the C-14 position, as seen in **14-o-Acetylsachaconitine**, is a common structural motif that significantly influences the compound's interaction with biological targets. This guide synthesizes the known pharmacology of related aconitine-type alkaloids to project a likely profile for **14-o-Acetylsachaconitine**, focusing on its potential mechanisms of action, physiological effects, and toxicological considerations.

Inferred Pharmacological Properties

Based on the extensive research on aconitine and other C19-diterpenoid alkaloids, **14-o-Acetylsachaconitine** is predicted to exhibit the following pharmacological activities:

- **Analgesic Effects:** Aconitine-type alkaloids are known to possess potent analgesic properties. This effect is primarily attributed to their interaction with voltage-gated sodium channels in the central and peripheral nervous systems.
- **Anti-inflammatory Activity:** These compounds have demonstrated significant anti-inflammatory effects in various experimental models. The mechanism is thought to involve the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators.
- **Cardiotonic and Cardiotoxic Effects:** Aconitine alkaloids exhibit a dual effect on the cardiovascular system. At low doses, they can have a positive inotropic (cardiotonic) effect. However, at higher doses, they are potent cardiotoxins, capable of inducing severe and potentially lethal arrhythmias.^{[1][2][3][4]} The ester groups at C8 and C14 are considered crucial for this cardiotoxicity.^[1]
- **Neurotoxic Effects:** The primary mechanism of action of these alkaloids involves their ability to persistently activate voltage-gated sodium channels, leading to neuronal hyperexcitability and subsequent neurotoxicity.^{[5][6][7]} Symptoms of neurotoxicity can range from paresthesia to convulsions.

Mechanism of Action

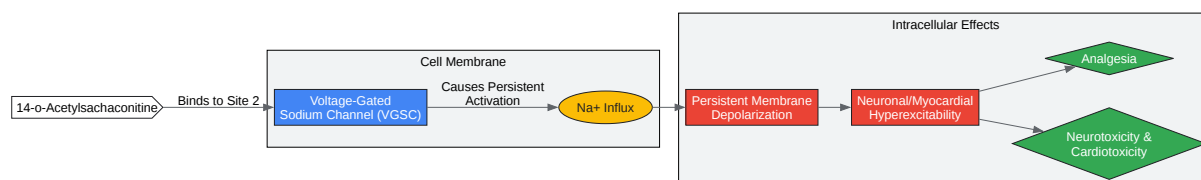
The primary molecular target of aconitine-type alkaloids, and therefore likely of **14-o-Acetylsachaconitine**, is the voltage-gated sodium channel (VGSC).

These compounds bind to site 2 of the α -subunit of the VGSC, causing a persistent activation of the channel. This leads to a continuous influx of sodium ions into the cell, resulting in membrane depolarization and uncontrolled nerve firing. This sustained activation disrupts normal neuronal and cardiac muscle function, explaining both the therapeutic (analgesic) and toxic (neurotoxic, cardiotoxic) effects.

The presence of the ester groups, including the 14-o-acetyl group, is critical for this interaction with the sodium channel.^[8] Hydrolysis of these ester groups significantly reduces both the

affinity for the channel and the overall toxicity of the molecule.

Signaling Pathway Diagram



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Caption: Inferred mechanism of action of **14-o-Acetylsachaconitine**.

Quantitative Data Summary

Direct quantitative data for **14-o-Acetylsachaconitine** is unavailable. The following table summarizes representative quantitative data for the closely related and well-studied alkaloid, aconitine, to provide a comparative context. It is important to note that the potency of **14-o-Acetylsachaconitine** may differ.

Parameter	Value	Species	Route of Administration	Effect	Reference
LD50	1.8 mg/kg	Mouse	Oral	Lethality	[1][9]
Analgesic ED50	Not specified, but demonstrated significant effect	Mouse	Not specified	Analgesia	[10]
Anti-inflammatory Effect	Demonstrated significant inhibition	Mouse/Rat	Not specified	Anti-inflammation	[11][12]

Experimental Protocols

Detailed experimental protocols for investigating the pharmacological profile of a novel aconitine-type alkaloid like **14-o-Acetylsachaconitine** would typically involve the following methodologies, extrapolated from studies on related compounds.

Analgesic Activity Assessment

Hot Plate Test:

- Animal Model: Male ICR mice (20-25 g).
- Apparatus: Hot plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Procedure:
 - Acclimatize mice to the testing room for at least 1 hour.
 - Administer **14-o-Acetylsachaconitine** (various doses) or vehicle control intraperitoneally.
 - At specific time points (e.g., 30, 60, 90, 120 minutes) post-administration, place each mouse on the hot plate.

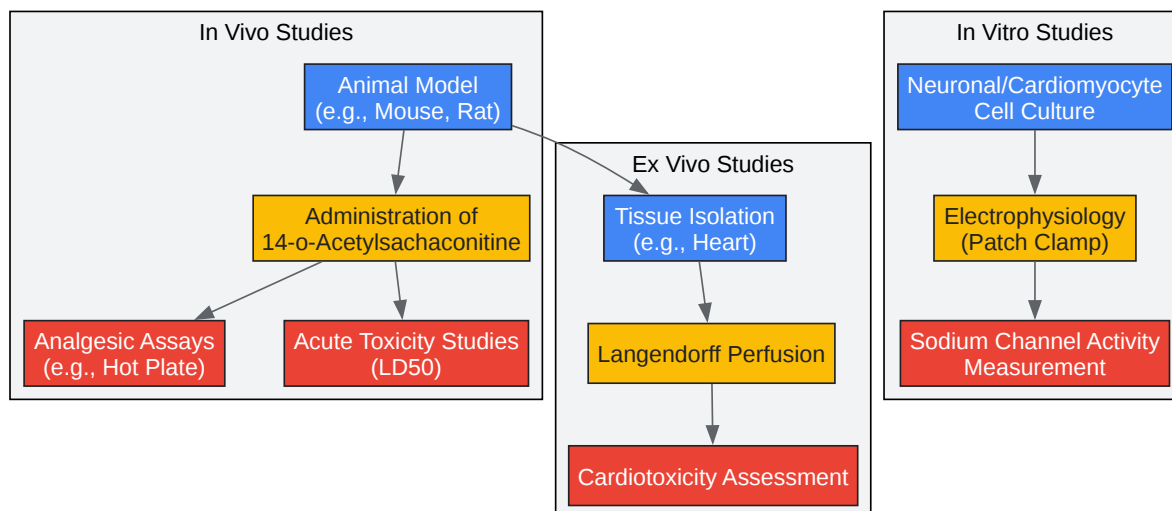
- Record the latency to the first sign of nociception (e.g., licking of the hind paws, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
- Data Analysis: Compare the latency times of the treated groups with the control group.

Cardiotoxicity Evaluation

Langendorff Perfused Heart Model:

- Animal Model: Male Sprague-Dawley rats (250-300 g).
- Apparatus: Langendorff perfusion system.
- Procedure:
 - Anesthetize the rat and rapidly excise the heart.
 - Cannulate the aorta and mount the heart on the Langendorff apparatus.
 - Retrogradely perfuse the heart with Krebs-Henseleit buffer, gassed with 95% O₂ / 5% CO₂, at a constant pressure and temperature (37 °C).
 - Record baseline cardiac parameters (e.g., heart rate, left ventricular developed pressure, dP/dtmax) using a pressure transducer inserted into the left ventricle.
 - Infuse **14-o-Acetylsachaconitine** at increasing concentrations into the perfusion buffer.
 - Continuously monitor for changes in cardiac function and the occurrence of arrhythmias.
- Data Analysis: Quantify the changes in cardiac parameters and the concentration at which arrhythmias occur.

Experimental Workflow Diagram



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Caption: A generalized experimental workflow for profiling **14-o-Acetylsachaconitine**.

Structure-Activity Relationships and the Role of the 14-o-Acetyl Group

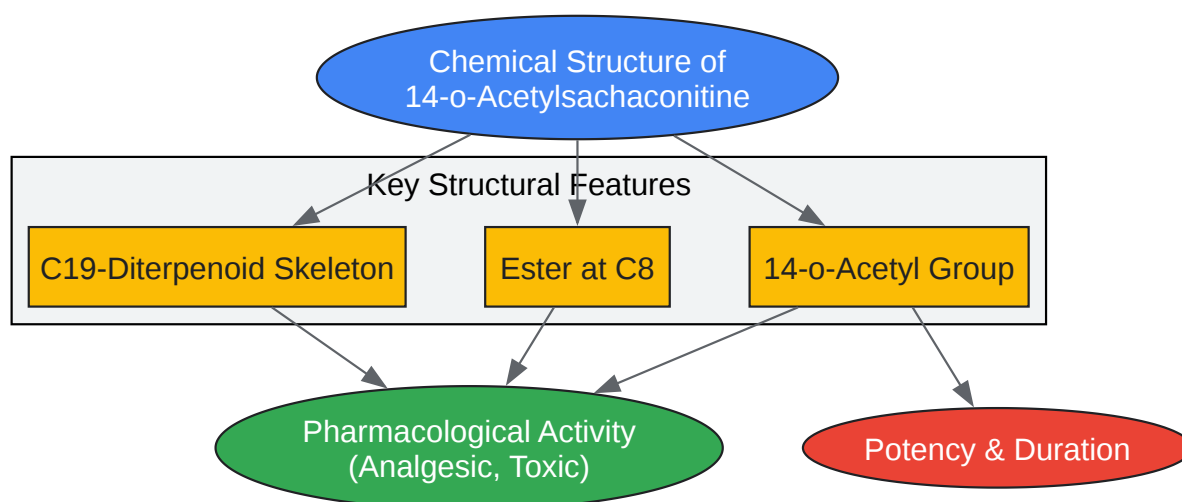
The pharmacological activity of aconitine-type alkaloids is intricately linked to their chemical structure. Key structural features that determine activity include:

- **The Diterpenoid Skeleton:** The rigid C19-norditerpenoid core provides the scaffold for interaction with the VGSC.
- **Ester Groups at C8 and C14:** The presence of acetyl and benzoyl esters at these positions is generally considered essential for high-affinity binding to the sodium channel and, consequently, for both the therapeutic and toxic effects.^[8] The hydrolysis of these esters, a

key step in the traditional processing of Aconitum roots for medicinal use, leads to a significant reduction in toxicity.

- The 14-o-Acetyl Group: The acetylation at the C-14 position in **14-o-Acetylsachaconitine**, in place of the more common benzoyl group in aconitine, is expected to alter the molecule's lipophilicity and steric properties. This modification will likely influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for the sodium channel. It may potentially lead to a different potency and duration of action compared to other aconitine analogs.

Logical Relationship Diagram



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Caption: Key structural determinants of the activity of **14-o-Acetylsachaconitine**.

Conclusion and Future Directions

While direct experimental data on **14-o-Acetylsachaconitine** is currently lacking, a robust pharmacological profile can be inferred from the extensive body of research on related C19-diterpenoid alkaloids. It is highly probable that **14-o-Acetylsachaconitine** acts as a potent modulator of voltage-gated sodium channels, exhibiting significant analgesic and anti-inflammatory properties, but also considerable cardiotoxicity and neurotoxicity. The 14-o-acetyl group is a critical determinant of its specific activity and toxicological profile.

Future research should focus on the isolation or synthesis of **14-o-Acetylsachaconitine** to enable direct experimental validation of its pharmacological effects. Key areas of investigation should include:

- Quantitative assessment of its binding affinity to various VGSC subtypes.
- In vivo studies to determine its therapeutic index (the ratio of its toxic dose to its therapeutic dose).
- Metabolic studies to understand the role of the 14-o-acetyl group in its biotransformation and detoxification.

A thorough understanding of the pharmacological profile of **14-o-Acetylsachaconitine** will be crucial for any potential future development of this compound or its analogs as therapeutic agents. The challenge, as with all aconitine-type alkaloids, will be to separate the desired therapeutic effects from the inherent and potent toxicity.

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